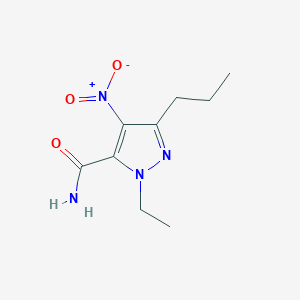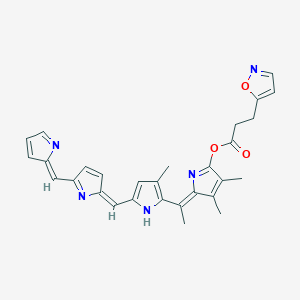
2-(5-Chloro-2,1-benzoxazol-3-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .
Méthodes De Préparation
The synthesis of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid can be achieved through various synthetic routes. One common method involves the cyclization of N,O-diBoc-protected β-keto hydroxamic acids to 5-substituted 3-isoxazolols using hydrochloric acid . Another approach is the (3 + 2) cycloaddition reaction, which takes place regioselectively via various types of nitrile oxides and different types of dipolarophiles . Industrial production methods often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and significant waste generation .
Analyse Des Réactions Chimiques
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to biological targets based on its chemical structure, which allows it to modulate various biological processes. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparaison Avec Des Composés Similaires
2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid can be compared with other similar compounds, such as:
2-chloro-5-(3,5-dimethyl-isoxazol-4-yl)-benzoic acid: This compound has a similar isoxazole structure but with different substituents, which may result in different biological activities.
2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These compounds also contain an isoxazole ring but have additional functional groups that may impart different properties.
The uniqueness of 2-(5-Chlorobenzo[c]isoxazol-3-yl)benzoic acid lies in its specific chemical structure, which allows it to interact with biological targets in a distinct manner, leading to its diverse range of applications .
Propriétés
Numéro CAS |
92414-55-6 |
|---|---|
Formule moléculaire |
C14H8ClNO3 |
Poids moléculaire |
273.67 g/mol |
Nom IUPAC |
2-(5-chloro-2,1-benzoxazol-3-yl)benzoic acid |
InChI |
InChI=1S/C14H8ClNO3/c15-8-5-6-12-11(7-8)13(19-16-12)9-3-1-2-4-10(9)14(17)18/h1-7H,(H,17,18) |
Clé InChI |
VHZVYVQYFYZIEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C2=C3C=C(C=CC3=NO2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



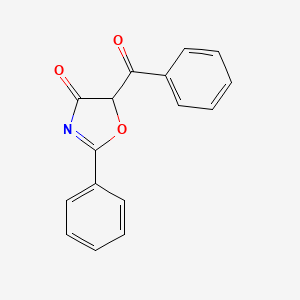
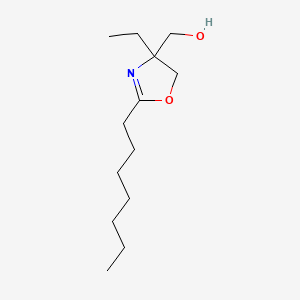
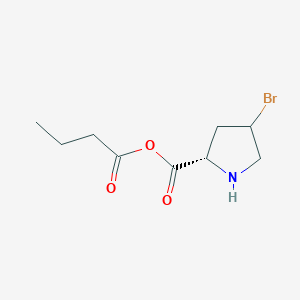
![Tetrahydropyrrolo[1,2-c]thiazole-1,3-dione](/img/structure/B12888498.png)
![Dicyclohexyl(2'-methoxy-6'-methyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12888506.png)
![7-Methoxy-4-(2-(6-methylpyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B12888509.png)

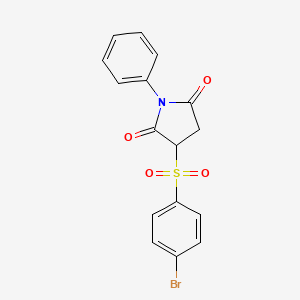
![2-[2-Methyl-1-(5-propylfuran-2-yl)propyl]cyclopentan-1-one](/img/structure/B12888521.png)
![N-[(Furan-2-yl)methyl]-3-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B12888527.png)

